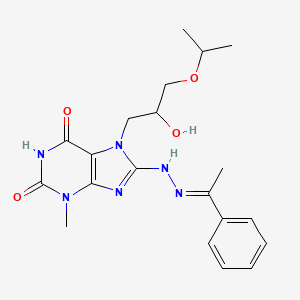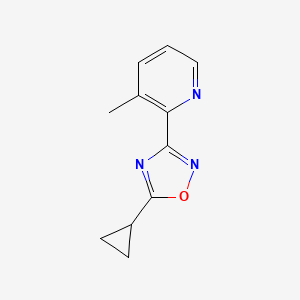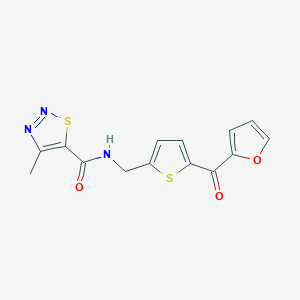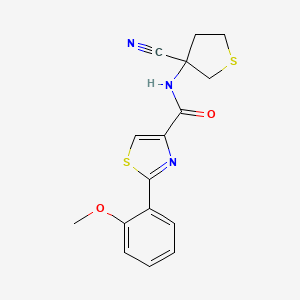
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, commonly known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. CTM is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of CTM is complex and involves multiple pathways. CTM has been shown to inhibit the activity of various enzymes, including aldose reductase, α-glucosidase, and xanthine oxidase. These enzymes are involved in the pathogenesis of various diseases, including diabetes, cancer, and inflammation. CTM has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This can reduce inflammation and prevent tissue damage. CTM has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
CTM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and regulate glucose metabolism. CTM has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. CTM has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. CTM has also been found to reduce the levels of triglycerides and cholesterol in the blood, which can prevent the development of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CTM has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. CTM has also been extensively studied for its potential application in the field of medicinal chemistry. However, CTM has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are still being studied. CTM has also not been extensively tested in human clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
CTM has several potential future directions for research. It can be further studied for its potential application in the treatment of various diseases, including diabetes, cancer, and inflammation. CTM can also be modified to improve its pharmacokinetic properties and increase its bioavailability. CTM can also be tested in human clinical trials to determine its safety and efficacy in humans. Furthermore, CTM can be used as a lead compound to develop new drugs with improved activity and selectivity.
Synthesemethoden
CTM can be synthesized through various methods, including the reaction of 3-mercapto-1,2,4-triazole with 2-bromo-4-methoxyacetophenone, followed by the reaction of the resulting intermediate with 2-amino-4-cyanopyridine. Another method involves the reaction of 2-methoxybenzoyl chloride with 3-mercapto-1,2,4-triazole, followed by the reaction of the resulting intermediate with 2-amino-4-cyanopyridine. The synthesis of CTM has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CTM has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. CTM has also been shown to inhibit the activity of various enzymes, including aldose reductase, α-glucosidase, and xanthine oxidase. These enzymes are involved in the pathogenesis of various diseases, including diabetes, cancer, and inflammation. CTM has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-21-13-5-3-2-4-11(13)15-18-12(8-23-15)14(20)19-16(9-17)6-7-22-10-16/h2-5,8H,6-7,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLKWMNFCHCFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2454383.png)
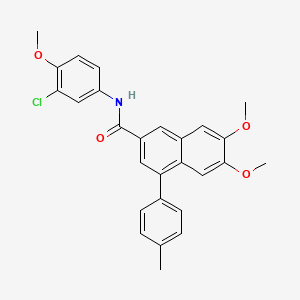
![1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2454388.png)
![[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B2454389.png)
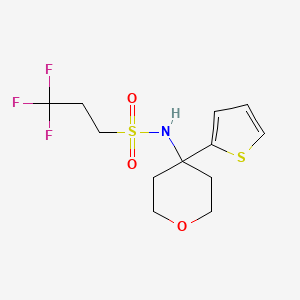
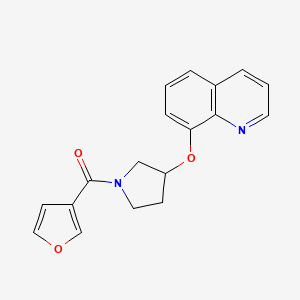
![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)
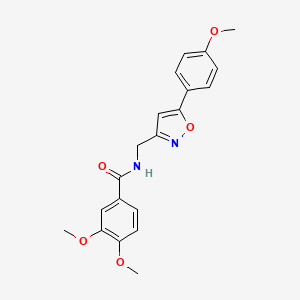
![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)
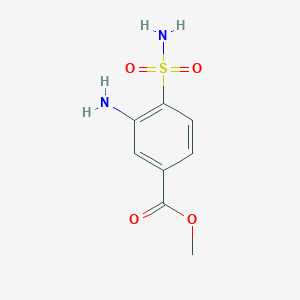
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)
